Tetramethylammonium bicarbonate
CAS No.:
Cat. No.: VC13556305
Molecular Formula: C18H48N4O6
Molecular Weight: 416.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H48N4O6 |
|---|---|
| Molecular Weight | 416.6 g/mol |
| IUPAC Name | tetramethylazanium;dicarbonate |
| Standard InChI | InChI=1S/4C4H12N.2CH2O3/c4*1-5(2,3)4;2*2-1(3)4/h4*1-4H3;2*(H2,2,3,4)/q4*+1;;/p-4 |
| Standard InChI Key | HFEKNWOAUMCZGJ-UHFFFAOYSA-J |
| SMILES | C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C.C(=O)([O-])[O-].C(=O)([O-])[O-] |
| Canonical SMILES | C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C.C(=O)([O-])[O-].C(=O)([O-])[O-] |
Introduction
Chemical Identity and Structural Characteristics
Tetramethylammonium bicarbonate is classified as an organic salt with a molecular weight of 135.16 g/mol and the CAS registry number 58345-96-3 . Its structure consists of a tetramethylammonium cation paired with a bicarbonate anion , enabling unique ionic interactions in solution.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 135.16 g/mol | |
| CAS Number | 58345-96-3 | |
| Density (25°C) | 1.02–1.05 g/cm³ (aqueous) |
Synthesis and Industrial Production Methods
Industrial synthesis of TMAB employs two primary routes: direct reaction of dimethyl carbonate (DMC) with trimethylamine (TMA) in methanol, and electrochemical methods using tetramethylammonium hydrogencarbonate intermediates.
Reactor-Based Synthesis
A patented continuous process combines tank and tubular reactors to address heat management challenges . Key parameters include:
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Molar Ratios: DMC:TMA:MeOH = 1:0.9–1.1:2–5
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Temperature: 100–140°C (tank), 110–140°C (tubular)
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Pressure: 0.5–0.9 MPa
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Residence Time: 30–60 minutes
This method achieves yields up to 85.3% by optimizing heat transfer and reducing reactor footprint . Post-synthesis purification involves two-stage falling film evaporation at 0.15 MPa/110°C and atmospheric pressure/120°C to remove excess methanol and byproducts.
Electrochemical Synthesis
Electrolysis of tetramethylammonium hydrogencarbonate in cation-exchange membrane cells produces high-purity TMAB solutions (>99.9%) with chloride ion content below 1 ppm . Critical factors include:
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Anolyte pH: Maintained at 8.5–9.0 to prevent formic acid contamination
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Current Efficiency: 78–82% at 25°C with 0.5 M initial concentration
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Cell Voltage: 3.2–3.6 V depending on membrane type
This method’s environmental advantage lies in its closed-loop methanol recovery system, reducing wastewater generation by 40% compared to conventional routes .
Physicochemical Behavior and Thermodynamic Properties
TMAB’s ionic nature imparts distinctive solution behavior, particularly in mixed solvent systems.
Vapor-Liquid Equilibrium (VLE) Modifications
Studies demonstrate TMAB’s salting-out effect in methanol-water and DMC-methanol systems . At 101.32 kPa:
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Methanol-Water System:
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0.159 salt mole fraction increases methanol activity coefficient by 18.7%
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Azeotrope elimination occurs at TMAB concentrations >12 wt%
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DMC-Methanol System:
Table 2: TMAB’s Impact on Binary System VLE
| System | Salt (mol%) | ΔT (K) | α Increase | Model Accuracy (Δy) |
|---|---|---|---|---|
| Methanol-Water | 15.9 | 1.24 | - | 0.017 |
| DMC-Methanol | 10.0 | 0.6 | 100% | 0.011 |
Solubility and Ionic Interactions
TMAB exhibits complete miscibility with water and lower alcohols (methanol, ethanol) up to 40 wt% at 25°C. In non-polar solvents like hexane, solubility drops below 0.1 wt%, enabling its use as a phase transfer catalyst. Conductivity measurements in aqueous solutions show a maximum at 0.8 M concentration (18.4 mS/cm at 25°C), indicating ion pairing effects at higher concentrations .
Industrial and Research Applications
Organic Synthesis Catalyst
TMAB facilitates nucleophilic substitutions and esterifications by stabilizing transition states through ion pairing . Notable examples include:
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Carbamate Synthesis: 92% yield enhancement in phenyl carbamate production via interfacial reaction mechanism
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Cross-Coupling Reactions: Suzuki-Miyaura couplings achieve 89% yield with 0.5 mol% TMAB loading vs. 67% without catalyst
Electrochemical Applications
In zinc-air batteries, 0.1 M TMAB electrolyte improves oxygen reduction reaction (ORR) kinetics by 34% compared to KOH solutions, while reducing carbon electrode corrosion rates by a factor of 2.8 . Cyclic voltammetry studies show a 120 mV positive shift in oxidation potentials for phenolic compounds when using TMAB-modified electrodes .
Analytical Chemistry
As ion-pairing agent in reverse-phase HPLC:
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